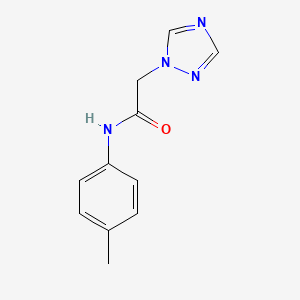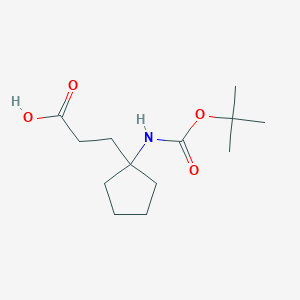
4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Flumazenil, and it belongs to the family of benzodiazepine antagonists. The chemical structure of Flumazenil consists of a phthalazine ring, a fluoro-substituted phenyl ring, and a methoxy group. In
作用機序
The mechanism of action of Flumazenil is related to its ability to bind to the benzodiazepine receptor and block the effects of benzodiazepines. Flumazenil has a high affinity for the benzodiazepine receptor and acts as a competitive antagonist. Flumazenil also binds to the GABA-A receptor and modulates its activity. Flumazenil has been shown to increase the release of GABA, which is an inhibitory neurotransmitter, and decrease the release of glutamate, which is an excitatory neurotransmitter.
Biochemical and Physiological Effects:
Flumazenil has several biochemical and physiological effects. Flumazenil has been shown to increase the release of GABA, which leads to an increase in inhibitory neurotransmission. Flumazenil has also been shown to decrease the release of glutamate, which leads to a decrease in excitatory neurotransmission. Flumazenil has been shown to increase the activity of the central nervous system and improve cognitive function. Flumazenil has also been shown to reduce the severity of seizures and improve recovery after traumatic brain injury.
実験室実験の利点と制限
One of the advantages of using Flumazenil in lab experiments is its specificity for the benzodiazepine receptor. Flumazenil has a high affinity for the benzodiazepine receptor and does not bind to other receptors. This specificity makes Flumazenil a useful tool for studying the role of the benzodiazepine receptor in the central nervous system. One of the limitations of using Flumazenil in lab experiments is its short half-life. Flumazenil has a half-life of approximately one hour, which limits its use in long-term experiments.
将来の方向性
There are several future directions for the use of Flumazenil in scientific research. One potential application of Flumazenil is in the treatment of benzodiazepine addiction. Flumazenil has been shown to reduce the severity of benzodiazepine withdrawal symptoms and may be useful in the treatment of addiction. Another potential application of Flumazenil is in the treatment of traumatic brain injury. Flumazenil has been shown to improve recovery after traumatic brain injury and may be useful in the development of new treatments for this condition. Finally, Flumazenil may be useful in the development of new drugs for the treatment of anxiety and depression. Flumazenil has been shown to improve cognitive function and may be useful in the development of new drugs that target the benzodiazepine receptor.
Conclusion:
In conclusion, 4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one, also known as Flumazenil, is a chemical compound that has significant potential in scientific research. Flumazenil has several applications, including as a benzodiazepine antagonist and as a tool for studying the role of the GABA-A receptor in the central nervous system. Flumazenil has several biochemical and physiological effects, including an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. Flumazenil has advantages and limitations for lab experiments, including its specificity for the benzodiazepine receptor and its short half-life. Finally, there are several future directions for the use of Flumazenil in scientific research, including the treatment of benzodiazepine addiction, the treatment of traumatic brain injury, and the development of new drugs for the treatment of anxiety and depression.
合成法
The synthesis of 4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one is a complex process that involves several steps. The most commonly used method for synthesizing Flumazenil is the reaction of 3-fluoro-4-methoxyaniline with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting intermediate is then reacted with sodium hydroxide to obtain the final product. Other methods for synthesizing Flumazenil include the reaction of 3-fluoro-4-methoxyaniline with phthalic acid and the reaction of 3-fluoro-4-methoxyphenylhydrazine with phthalic anhydride.
科学的研究の応用
Flumazenil has found several applications in scientific research. One of the primary uses of Flumazenil is as a benzodiazepine antagonist. Flumazenil binds to the benzodiazepine receptor and blocks the effects of benzodiazepines, which are commonly used as sedatives and anxiolytics. Flumazenil has also been used to study the role of the GABA-A receptor in the central nervous system. Flumazenil binds to the GABA-A receptor and modulates its activity, which has been useful in understanding the mechanism of action of this receptor.
特性
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDKJZRYDSMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-butylphenyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2733122.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(tert-butyl)benzamide hydrochloride](/img/structure/B2733125.png)

![2-amino-N-[2-(4-bromophenyl)propan-2-yl]butanamide hydrochloride](/img/structure/B2733129.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2733132.png)

![4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2733137.png)

![2-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carbonitrile](/img/structure/B2733139.png)
![Ethyl 4-[[2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2733141.png)
![N-Ethyl-N-[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2733142.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]-4-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperazin-2-one](/img/structure/B2733144.png)
